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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridine

Cat. No.: B047582

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Synthesized Compound Performance Supported by Experimental Data

This guide provides a comprehensive characterization of novel compounds synthesized from
the versatile building block, 2-Bromo-5-methoxypyridine. This starting material is a key
intermediate in the synthesis of a variety of biologically active molecules.[1] This document will
focus on the synthesis, characterization, and biological evaluation of a series of potent
Phosphoinositide 3-kinase (PI13K) and mammalian Target of Rapamycin (mMTOR) dual
inhibitors. The performance of these novel compounds will be compared with established
alternatives, supported by detailed experimental data and protocols.

Novel PISBKImMTOR Dual Inhibitors Derived from 2-
Bromo-5-methoxypyridine

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and
survival. Its dysregulation is a hallmark of many cancers, making it a prime target for
therapeutic intervention. Dual inhibitors of PI3K and mTOR are of particular interest as they can
block the pathway at two key nodes, potentially leading to a more profound and durable anti-
cancer effect.

A recent study by Gong et al. (2023) describes the design, synthesis, and biological evaluation
of a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.
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The synthesis of these compounds originates from 5-bromo-2-methoxypyridin-3-amine, a
derivative of 2-Bromo-5-methoxypyridine.

Synthesis and Characterization

The general synthetic route to the target sulfonamide methoxypyridine derivatives involved a
multi-step process starting from 5-bromo-2-methoxypyridin-3-amine. A key step in the synthesis
is the Suzuki coupling reaction to introduce various aryl and heteroaryl moieties. The structures
of all synthesized compounds were confirmed by *H NMR, 3C NMR, and high-resolution mass
spectrometry (HRMS).

Experimental Protocols
General Procedure for the Synthesis of Sulfonamide Methoxypyridine Derivatives:

A solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine is treated dropwise with
a substituted benzenesulfonyl chloride at room temperature and stirred for 24 hours. The
solvent is then evaporated, and the residue is purified to yield the N-(5-bromo-2-
methoxypyridin-3-yl)benzenesulfonamide intermediate. This intermediate then undergoes a
Miyaura borylation followed by a Suzuki coupling reaction with various aryl or heteroaryl halides
in the presence of a palladium catalyst and a base to yield the final products.

Characterization Data:

The full characterization data, including *H and 3C NMR spectra for all 36 novel compounds,
can be found in the supplementary information of the referenced publication by Gong et al.
(2023).

Biological Evaluation and Performance Comparison

The synthesized compounds were evaluated for their inhibitory activity against PI3Ka and
MTOR kinases, as well as their anti-proliferative effects on human cancer cell lines. The results
are compared with Omipalisib (GSK2126458), a well-established potent PISK/mTOR dual
inhibitor.

Experimental Protocols
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e PI3Ka and mTOR Kinase Assays: The inhibitory activity of the compounds against PI3Ka
and mTOR was determined using a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay.

o Cell Proliferation Assay: The anti-proliferative activity of the compounds was evaluated
against a panel of human cancer cell lines, including MCF-7 (breast cancer) and HCT-116
(colon cancer), using the MTT assay.

o Cell Cycle Analysis: The effect of the most potent compounds on the cell cycle distribution of

cancer cells was analyzed by flow cytometry.

o Apoptosis Assay: The ability of the lead compounds to induce apoptosis was assessed using
Annexin V-FITC/PI staining followed by flow cytometry analysis.

o Western Blot Analysis: The effect of the compounds on the phosphorylation of key
downstream proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6K) was determined by
Western blotting.

Quantitative Data Summary

PI3Ka ICso MTOR ICso MCF-7 ICso HCT-116 ICso
Compound
(nM) (nM) (nM) (nM)
Novel Cpd 22c 0.22 23 130 20
Novel Cpd 22d 0.45 45 250 40
Novel Cpd 22e 0.31 31 180 30
Omipalisib 0.019 (Ki) 0.18 (Ki) 3 10

Note: ICso values for novel compounds are from Gong et al. (2023). Ki values for Omipalisib
are presented as they are a more direct measure of enzyme inhibition. The ICso values for
Omipalisib against cell lines are representative values from publicly available data.

Performance Comparison and Discussion
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The novel sulfonamide methoxypyridine derivatives demonstrated potent inhibitory activity
against both PI3Ka and mTOR. Notably, compound 22c emerged as a highly potent dual
inhibitor with a PI3Ka ICso of 0.22 nM and an mTOR ICso of 23 nM.[2] This compound also
exhibited strong anti-proliferative activity against HCT-116 and MCF-7 cancer cell lines.

When compared to the established PI3BK/mTOR inhibitor Omipalisib, the novel compounds,
while highly potent, do not surpass the exceptional in vitro potency of Omipalisib (Ki values of
0.019 nM for PI3Ka and 0.18 nM for mTOR). However, the development of novel scaffolds with
distinct chemical properties, such as those presented here, is crucial for exploring alternative
intellectual property space and potentially identifying candidates with improved
pharmacokinetic profiles or different off-target effects.

Further biological evaluation revealed that compound 22c effectively induced G1 phase cell
cycle arrest and promoted apoptosis in HCT-116 cells. Western blot analysis confirmed that
treatment with 22c led to a dose-dependent decrease in the phosphorylation of Akt, a key
downstream effector of PI3K.

Visualizations
Experimental Workflow for Synthesis and Evaluation
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Caption: Workflow for the synthesis and biological evaluation of novel PI3K/mTOR inhibitors.

PI3K/Akt/mTOR Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by the novel
compounds.

Conclusion

The derivatization of 2-Bromo-5-methoxypyridine has proven to be a fruitful strategy for the
discovery of novel, potent dual PISBK/mTOR inhibitors. The synthesized sulfonamide
methoxypyridine derivatives, particularly compound 22c, exhibit promising anti-cancer
properties that warrant further investigation. While not surpassing the in vitro potency of the
benchmark compound Omipalisib, these novel molecules provide a valuable platform for the
development of new therapeutic agents with potentially differentiated pharmacological profiles.
The detailed experimental data and protocols provided in this guide serve as a valuable
resource for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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